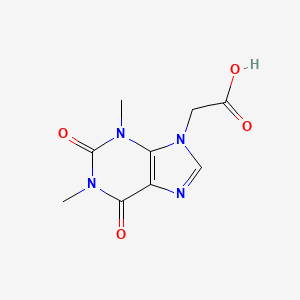
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone
Vue d'ensemble
Description
“(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” is a chemical compound with the empirical formula C15H13BrO3 . It has a molecular weight of 321.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is COc1ccc(C(=O)c2ccc(Br)cc2)c(OC)c1 . This indicates that the compound contains a bromophenyl group, a dimethoxyphenyl group, and a methanone group .Physical And Chemical Properties Analysis
The compound is solid in form . It has a predicted boiling point of 456.2±40.0 °C and a predicted density of 1.385±0.06 g/cm3 .Applications De Recherche Scientifique
Chemical Reagent
“(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a chemical reaction.
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of a drug that must undergo further molecular changes or refinements before it becomes a final product.
Analytical Applications
“(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” is used in analytical applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . These are techniques used to separate, identify, and quantify each component in a mixture of compounds.
Biological Research
A study has shown that a pyrazoline derivative of “(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” has been synthesized and tested on rainbow trout alevins, Oncorhynchus mykiss . The study investigated the neurotoxic potentials of the newly synthesized compound on the Acetylcholinesterase (AchE) activity and Malondialdehyde (MDA) level in the brain of alevins in association with behavioral parameters, swimming potential .
Antioxidant Research
The same study also explored the antioxidant properties of the compound . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Drug Development
The nitrogen-based hetero-aromatic ring structure of “(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone” makes it a remarkable scaffold for the synthesis and development of many new promising drugs . This is particularly true for pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .
Propriétés
IUPAC Name |
(4-bromophenyl)-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKPOOINGUBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




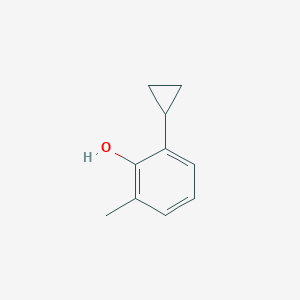



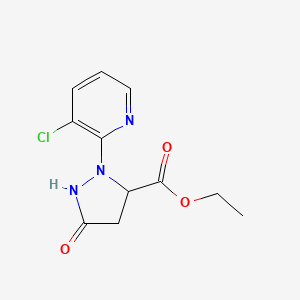
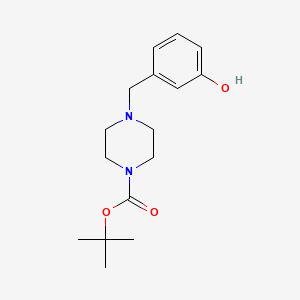
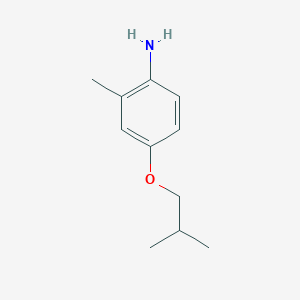
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate](/img/structure/B3142206.png)
![N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][](/img/structure/B3142219.png)
![5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3142227.png)

